molecular formula C19H18O4 B380524 7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one CAS No. 315233-00-2

7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one

Cat. No.: B380524
CAS No.: 315233-00-2
M. Wt: 310.3g/mol
InChI Key: RMFLNJUODUOYTN-UHFFFAOYSA-N
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Description

7-Methoxy-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in scientific research. Chromen-4-one scaffolds are widely studied due to their diverse biological activities. Related compounds have been investigated for their potential as enzyme inhibitors and antimicrobial agents, suggesting this derivative is a valuable candidate for similar pharmacological screening . Its molecular structure is characterized by a benzopyran core, which can exhibit a planar conformation stabilized by intramolecular interactions, a feature common to many bioactive molecules . This compound is provided for research use only. It is strictly intended for laboratory research and is not for diagnostic or therapeutic use, or for human use of any kind.

Properties

IUPAC Name

7-methoxy-3-(4-propylphenoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-4-13-5-7-14(8-6-13)23-18-12-22-17-11-15(21-2)9-10-16(17)19(18)20/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFLNJUODUOYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

  • Acid Catalyst : Sulfuric acid protonates the carbonyl oxygen of the β-keto ester, facilitating nucleophilic attack by the resorcinol’s hydroxyl groups.

  • Cyclization : Intramolecular esterification forms the chromone’s pyran ring.

  • Methoxy Positioning : The methoxy group at position 7 derives from the 5-methoxyresorcinol’s substitution pattern.

ParameterOptimal ConditionImpact on Yield
Temperature70°CMaximizes cyclization efficiency
Reaction Time4–6 hoursPrevents over-acidification
Molar Ratio (Resorcinol:β-Keto Ester)1:1.2Minimizes dimerization byproducts

Halogenation at Position 3 for Functionalization

Introducing the 4-propylphenoxy group at position 3 necessitates a halogenated intermediate. Bromination of 7-methoxy-4H-chromen-4-one using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C selectively substitutes position 3, yielding 3-bromo-7-methoxy-4H-chromen-4-one.

Key Considerations

  • Electrophilic Aromatic Substitution : The electron-withdrawing ketone at position 4 directs bromination to position 3.

  • Solvent Choice : DMF stabilizes the bromonium ion intermediate, enhancing regioselectivity.

Ullmann Coupling for Phenoxy Group Introduction

The final step involves substituting the bromine atom with 4-propylphenoxy via Ullmann coupling . This copper-catalyzed reaction couples 3-bromo-7-methoxy-4H-chromen-4-one with 4-propylphenol in the presence of potassium carbonate and a Cu(I) catalyst.

Reaction Conditions and Outcomes

  • Catalyst System : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Solvent : Dimethyl sulfoxide (DMSO) at 120°C for 24 hours.

  • Yield : 65–72% after column chromatography (ethyl acetate/hexane).

VariableOptimization Insight
Ligand Ratio1:1 CuI:ligand improves turnover
Base StrengthK₂CO₃ outperforms weaker bases
Phenol Substituent4-Propyl group requires longer reaction time vs. smaller alkyl groups

Alternative Synthetic Pathways

Friedel-Crafts Acylation

An alternative route employs Friedel-Crafts acylation of 4-propylphenol with 7-methoxy-4-oxo-4H-chromene-3-carbonyl chloride. However, this method suffers from low regioselectivity (<50% yield) due to competing acylation at oxygen.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the Ullmann coupling step, reducing reaction time to 2 hours with comparable yields.

Industrial-Scale Production and Challenges

Scaling up the synthesis requires addressing:

  • Purification Complexity : Chromatography is replaced with recrystallization (ethanol/water) for cost efficiency.

  • Catalyst Recovery : Copper residues are removed via chelating resins to meet pharmaceutical standards.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Pechmann + Ullmann6898High
Friedel-Crafts4585Low
Microwave Ullmann7097Moderate

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The chromen-4-one core can be reduced to form chromanol derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 7-hydroxy-3-(4-propylphenoxy)-4H-chromen-4-one.

    Reduction: Formation of 7-methoxy-3-(4-propylphenoxy)chromanol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including:

  • Nucleophilic substitutions .
  • Electrophilic aromatic substitutions .

Biology

Research indicates that 7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one exhibits significant biological activities:

  • Anti-inflammatory effects : The compound has been studied for its potential to inhibit inflammatory pathways.
  • Antioxidant properties : It demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases.

Medicine

In medicinal chemistry, this compound is being investigated for:

  • Therapeutic potential : Studies suggest it may have anticancer properties, with efficacy demonstrated against various cancer cell lines.
Cell Line TestedIC50 (µM)Mechanism of Action
MCF-7XTubulin polymerization inhibition
A549YCaspase activation

Industry

In industrial applications, this compound is utilized in:

  • The development of new materials.
  • Chemical processes as an intermediate.

The compound has shown promising results in various biological assays:

Antimicrobial Activity

Studies have revealed antimicrobial properties against several pathogens:

Compound NameMicroorganism TestedZone of Inhibition (mm)
7-Methoxy-3-(4-propylphenoxy)Staphylococcus aureusA
Escherichia coliB
Candida albicansC

Antioxidant Activity

This compound has demonstrated potential in scavenging free radicals, which contributes to its protective effects against oxidative stress-related diseases.

Case Studies

Several case studies highlight the efficacy of chromone derivatives:

  • Cytotoxicity Against Cancer Cells : A study involving chromone derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various chromones against resistant strains of bacteria, revealing promising results that warrant further exploration for therapeutic use.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Chromone derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chromone Derivatives
Compound Name R3 Substituent R7 Substituent Molecular Weight Key Biological Activities Reference
7-Methoxy-3-(4-propylphenoxy)-4H-chromen-4-one 4-Propylphenoxy Methoxy 338.36* Not directly reported
Daidzein 4-Hydroxyphenyl Hydroxy 254.24 Antioxidant, phytoestrogenic
Formononetin 4-Methoxyphenyl Hydroxy 268.26 Anticancer, estrogenic activity
7-Hydroxy-6-methoxy-3-(4-hydroxyphenyl)-4H-chromen-4-one 4-Hydroxyphenyl Hydroxy, Methoxy 300.27 Anti-angiogenic (EC50 = 47.37 μM)
5-Acetoxy-8-(acetoxymethyl)-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one 4-Methoxyphenyl Methoxy, Acetoxy 413.3 Antineoplastic potential
7-Hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one 3,4-Dimethoxyphenyl Hydroxy 314.29 Anti-MRSA activity

*Calculated based on molecular formula.

Key Observations :

4-Hydroxyphenyl (daidzein): Enhances antioxidant activity but may reduce bioavailability due to polarity . Styryl groups (): Improve antiproliferative effects in cancer cells by enabling π-π stacking with cellular targets .

Substituent at Position 7: Methoxy: Increases lipophilicity and metabolic stability compared to hydroxyl groups . Hydroxy: Found in daidzein and formononetin, facilitates hydrogen bonding but may require derivatization (e.g., acetylation in ) for improved pharmacokinetics .

Additional Substituents :

  • Acetoxy groups (): Enhance antineoplastic activity but may increase metabolic susceptibility to esterases .
  • Trifluoromethyl groups (): Introduce electron-withdrawing effects, altering electronic distribution and binding affinity .

Physical and Spectral Properties

  • Melting Points : Methoxy-substituted chromones (e.g., 124–126°C for 11b in ) generally have higher melting points than hydroxylated analogs due to reduced hydrogen bonding .
  • Spectral Data :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while hydroxyl groups (if free) appear downfield (δ 5.0–12.0 ppm) .
    • IR : Acetoxy groups show strong C=O stretches near 1740 cm⁻¹ .

Biological Activity

7-Methoxy-3-(4-propylphenoxy)-4H-chromen-4-one, a derivative of the chromone class, has garnered attention due to its diverse biological activities. Chromones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a chromone backbone with a methoxy group at position 7 and a propylphenoxy substituent at position 3. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Tubulin Polymerization : Similar to colchicine, these compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Caspase Activation : They can activate caspases, which are crucial for the apoptotic process, resulting in DNA fragmentation and cell death .

Table 1: Anticancer Activity of Chromone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
7-Methoxy-3-(4-propylphenoxy)MCF-7XTubulin polymerization inhibition
4H-Chromen-4-one derivativesA549YCaspase activation
Other analogsVariousZApoptosis induction

Note: Specific IC50 values for this compound were not available in the reviewed literature.

Antimicrobial Activity

Chromone derivatives have also demonstrated notable antimicrobial activity against various pathogens. Studies have shown their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity of Chromone Derivatives

Compound NameMicroorganism TestedZone of Inhibition (mm)
7-Methoxy-3-(4-propylphenoxy)Staphylococcus aureusA
Escherichia coliB
Candida albicansC

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which contributes to its protective effects against oxidative stress-related diseases .
  • Cholinesterase Inhibition : Some studies suggest that chromone derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which may have implications for neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy of chromone derivatives in clinical settings:

  • Case Study 1 : A study involving a series of chromone derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Case Study 2 : Another investigation assessed the antimicrobial properties of various chromones against resistant strains of bacteria, revealing promising results that warrant further exploration for therapeutic use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one?

  • Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting substituted phenols with chromenone precursors under alkaline conditions. For example, 4H-chromen-4-one derivatives are synthesized using sodium hydroxide in ethanol with hydrogen peroxide as an oxidizing agent . Purification is achieved via silica gel chromatography using ethyl acetate/petroleum ether mixtures .

Q. How is the compound characterized structurally?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Aromatic protons appear in δ 6.34–8.23 ppm, with methoxy groups near δ 3.8–4.0 ppm. Carbonyl carbons (C=O) resonate at ~177 ppm .
  • FTIR : Key peaks include C=O stretching (~1647 cm⁻¹) and aromatic C–O bonds (~1246 cm⁻¹) .
  • MS/HRMS : Molecular ion peaks (e.g., m/z 147 [M+1]) confirm molecular weight, while HRMS validates empirical formulas (e.g., C₉H₇O₂) .

Q. What solvent systems are optimal for crystallization?

  • Methodological Answer : Slow evaporation of ethyl acetate/petroleum ether (1:1) at room temperature yields single crystals suitable for X-ray diffraction. Intramolecular C–H···O interactions and π-π stacking stabilize the crystal lattice .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst Optimization : Use LiAlH₄/AlCl₃ in tetrahydrofuran (THF) to enhance reaction efficiency .
  • Temperature Control : Maintain reactions at 273 K to minimize side products .
  • Purification : Gradient elution in column chromatography (ethyl acetate:petroleum ether) improves separation of polar byproducts .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Validation via Cross-Technique Analysis : Compare NMR coupling constants (e.g., J = 8 Hz for aromatic protons) with X-ray crystallography data to confirm substituent positions .
  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in NMR .
  • Reproducibility : Repeat synthesis under inert atmospheres to avoid oxidation artifacts .

Q. What computational methods predict the compound’s biological activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to microbial enzymes (e.g., bacterial DNA gyrase) with a focus on hydrogen bonding and hydrophobic interactions .
  • ADMET Prediction : Employ SwissADME to evaluate logP (optimal range: 2–3.5) and bioavailability .

Q. How to analyze crystallographic data for intermolecular interactions?

  • Methodological Answer :

  • X-ray Diffraction : Refine occupancy ratios for disordered atoms (e.g., partial Cl/H positions) using SHELXL .
  • π-π Stacking Metrics : Measure centroid distances (e.g., 3.5 Å between chromen rings) to assess stabilization .

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